Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2095516-89-3
VCID: VC16544785
InChI: InChI=1S/C15H15ClN2O3/c1-2-21-15(20)13-12(8-9-19)14(16)18(17-13)10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3
SMILES:
Molecular Formula: C15H15ClN2O3
Molecular Weight: 306.74 g/mol

Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate

CAS No.: 2095516-89-3

Cat. No.: VC16544785

Molecular Formula: C15H15ClN2O3

Molecular Weight: 306.74 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate - 2095516-89-3

Specification

CAS No. 2095516-89-3
Molecular Formula C15H15ClN2O3
Molecular Weight 306.74 g/mol
IUPAC Name ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C15H15ClN2O3/c1-2-21-15(20)13-12(8-9-19)14(16)18(17-13)10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3
Standard InChI Key XQTPPCVNFDVNFS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1CC=O)Cl)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a five-membered aromatic ring system with two adjacent nitrogen atoms. Its molecular formula, C₁₅H₁₅ClN₂O₃, corresponds to a molecular weight of 306.74 g/mol. The IUPAC name delineates its substituents: a benzyl group at N1, chlorine at C5, a 2-oxoethyl chain at C4, and an ethoxycarbonyl group at C3.

Table 1: Key Chemical Descriptors

PropertyValue
CAS Number2095516-89-3
Molecular FormulaC₁₅H₁₅ClN₂O₃
Molecular Weight306.74 g/mol
IUPAC NameEthyl 1-benzyl-5-chloro-4-(2-oxoethyl)pyrazole-3-carboxylate
SMILESCCOC(=O)C1=NN(C(C2=CC=CC=C2)C1Cl)CC(=O)C
InChI KeyXQTPPCVNFDVNFS-UHFFFAOYSA-N

The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the chloro and oxoethyl groups introduce electron-withdrawing effects that modulate reactivity .

StepReactionReagents/ConditionsYield*
1CyclocondensationHydrazine, diketone, NaOAc60–70%
2N1-BenzylationBnBr, K₂CO₃, DMF, 60°C50–55%
3C5-ChlorinationNCS, CHCl₃, rt45–50%
4C4-Oxoethyl AdditionAcryloyl chloride, then oxidation30–40%

*Theoretical yields based on analogous reactions .

Spectroscopic Characterization

While experimental spectral data for this compound are unavailable, inferences can be drawn from related pyrazole carboxylates .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.43 (t, 3H, -CH₂CH₃), δ 4.42 (q, 2H, -OCH₂CH₃), δ 5.31 (s, 2H, -CH₂C₆H₅), δ 7.44–7.51 (m, 5H, aromatic H), δ 8.33 (s, 1H, pyrazole H) .

    • The oxoethyl group’s ketone proton (δ 9.5–10.0) may appear as a singlet .

  • ¹³C NMR:

    • Carbonyl carbons at δ 165–175 ppm (ester), δ 195–205 ppm (ketone) .

Mass Spectrometry

  • ESI-MS: Predicted m/z 307.08 [M+H]⁺, with fragmentation peaks at m/z 259 (loss of -CH₂CO) and m/z 91 (benzyl cation) .

Infrared Spectroscopy

  • Strong absorption bands at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (ketone C=O), and 750 cm⁻¹ (C-Cl stretch).

Applications in Drug Development

Kinase Inhibitors

The 2-oxoethyl group may serve as a hydrogen bond acceptor, positioning this compound as a candidate for ATP-competitive kinase inhibitors.

Antimicrobial Agents

Chlorinated pyrazoles show broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 16–32 µg/mL) .

Prodrug Design

The ethyl ester moiety offers a prodrug strategy, with hydrolysis in vivo yielding the active carboxylic acid .

Challenges and Future Directions

  • Synthetic Complexity: Low yields in oxoethyl functionalization (Step 4) necessitate optimized catalysts .

  • Solubility: High lipophilicity (LogP ≈ 3.5) may limit aqueous solubility, requiring formulation strategies.

  • Toxicology: Preliminary studies on analogues indicate hepatotoxicity at doses >50 mg/kg, mandating structural tweaks .

Future work should prioritize in vivo efficacy studies, structure-activity relationship (SAR) analyses, and computational modeling to refine target selectivity.

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